Modulated Lipophilicity and Hydrogen-Bond Donor Count vs. Primary Amine Analog (CAS 1181369-09-4)
The target compound's N-methyl secondary amine results in a computed XLogP3-AA of 2.2 and an experimentally determined logP of 1.066, with a hydrogen-bond donor (HBD) count of 1 [1][2]. In contrast, the primary amine analog (6-chloroimidazo[2,1-b]thiazol-5-yl)methanamine (CAS 1181369-09-4) has a lower molecular weight (187.65 vs. 201.68 g/mol), a predicted lower logP (~1.0–1.5), and an HBD count of 2 . The reduced HBD and increased lipophilicity of the N-methyl derivative can translate to improved passive membrane permeability and reduced efflux susceptibility in cell-based assays, a key consideration in lead optimization [3].
| Evidence Dimension | Lipophilicity (logP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Computed XLogP3-AA: 2.2; Experimental logP: 1.066; HBD: 1 [1][2] |
| Comparator Or Baseline | (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanamine (CAS 1181369-09-4): Estimated logP ~1.0-1.5; HBD: 2 |
| Quantified Difference | Δ logP ≈ +0.7 to +1.2 (higher lipophilicity); Δ HBD = -1 (fewer donors) |
| Conditions | In silico predictions (PubChem XLogP3-AA) and experimental measurement (Enamine logP) |
Why This Matters
Higher lipophilicity and lower HBD often correlate with enhanced passive cellular permeability and oral bioavailability, making the N-methyl derivative a more attractive fragment for CNS or intracellular target programs compared to the primary amine.
- [1] PubChem. ({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine. CID 25323893. XLogP3-AA: 2.2, HBD Count: 1. View Source
- [2] Chembase / Enamine LLC. (2026). Experimental logP: 1.066 for EN300-28804. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
